molecular formula C18H17NO3S B2608731 (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-68-7

(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2608731
CAS No.: 2097939-68-7
M. Wt: 327.4
InChI Key: GIQWUNFPDMLDEK-VOTSOKGWSA-N
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Description

(2E)-N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic chemical reagent of interest for pharmacological and neuroscientific research. Its structure incorporates benzofuran and thiophene heterocyclic systems, which are motifs found in compounds with various biological activities . For instance, research on related benzofuran-2-yl structures has identified compounds that act as monoaminergic activity enhancers, which selectively potentiate the impulse-propagation mediated release of neurotransmitters like dopamine, noradrenaline, and serotonin in the brain . Other benzofuran derivatives have been investigated for their potential as therapeutic agents . This compound's specific structure, featuring a prop-2-enamide (acrylamide) linker, suggests potential for covalent binding or interaction with biological targets, similar to other propenamide derivatives studied for their sensory or receptor-modulating effects . Researchers can utilize this chemical as a key reference standard or as a building block in the synthesis and development of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-17(16-10-14-4-2-3-5-15(14)22-16)11-19-18(20)7-6-13-8-9-23-12-13/h2-10,12,17H,11H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQWUNFPDMLDEK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CSC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide , also known as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzofuran moiety, which is known for various biological activities.
  • A thiophene ring that may contribute to its pharmacological properties.
  • An amide functional group, which is often associated with bioactivity in organic compounds.

Structural Formula

The structural formula can be represented as follows:

C17H19N1O3S\text{C}_{17}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of pathogens. Research indicates that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, with results indicating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema, suggesting its potential use as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines.
  • Antioxidant Activity : It may exhibit antioxidant properties that help mitigate oxidative stress.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Enamide Derivatives
Compound Name (Reference) Key Substituents Structural Features
Target Compound Benzofuran-2-yl, methoxyethyl, thiophen-3-yl Aromatic heterocycles (benzofuran, thiophene), methoxy group for lipophilicity
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Hydroxy-methoxyphenyl, hydroxyethyl Polar hydroxyl groups enhance solubility; potential for hydrogen bonding
(2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide Furan, multiple thiophenes High aromaticity; possible π-π stacking interactions with proteins
(2E)-N-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide Cyclohexene, carbamothioyl Thiourea linkage introduces hydrogen-bonding capability; aliphatic cyclohexene chain
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Cyano, ethoxyphenyl, nitro-furan Electron-withdrawing groups (nitro, cyano) may influence electronic properties
Key Observations:
  • Aromaticity and Bioactivity : The target compound’s benzofuran and thiophene rings contrast with furan-based analogues (e.g., ). Benzofuran’s extended π-system may improve binding affinity to hydrophobic pockets in enzymes compared to smaller heterocycles.
  • Substituent Effects : Methoxy (target) vs. hydroxyl groups () affect solubility and metabolism. Hydroxyl groups increase polarity but may reduce blood-brain barrier penetration.

Pharmacological Implications

While direct activity data for the target compound are lacking, structurally similar compounds exhibit diverse bioactivities:

  • Calcium Signaling : (2E)-3-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide () is used in calcium flux studies, indicating utility in neurological research.
  • Antimicrobial Potential: Thiophene-containing compounds (e.g., ) often exhibit antimicrobial activity due to sulfur’s electronegativity and interactions with microbial enzymes.

Physicochemical Properties

  • Lipophilicity : The methoxy group in the target compound likely increases logP compared to hydroxylated analogues (), favoring membrane permeability.
  • Thermal Stability : Thiophene and benzofuran rings may enhance thermal stability relative to aliphatic derivatives (), as seen in melting point trends of related compounds ().

Q & A

Q. What are the standard synthetic routes for preparing (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of enamide derivatives typically involves a coupling reaction between an acyl chloride and an amine under basic conditions. For example:

  • Step 1: Prepare the benzofuran-methoxyethylamine precursor via nucleophilic substitution of 1-benzofuran-2-ylmethanol with 2-methoxyethylamine.
  • Step 2: Synthesize the thiophene-acrylate intermediate using a Horner-Wadsworth-Emmons reaction between thiophene-3-carbaldehyde and a phosphonate ester.
  • Step 3: Couple the amine and acrylate intermediates via an amidation reaction using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .

Optimization Strategies:

  • Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency and reduces side products .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Yield Monitoring: Track reaction progress via TLC or HPLC-MS to identify optimal stopping points .

Q. Table 1: Synthetic Conditions for Enamide Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
AmidationDCC, DMF, RT, 24h6590
Microwave100°C, 30 min7895

Q. What analytical methodologies are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Resolves co-eluting impurities and confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 2D NOESY to distinguish E/Z isomers. For example, coupling constants (J = 12–16 Hz for trans configuration in prop-2-enamide) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., benzofuran-thiophene dihedral angles) using SHELXL refinement .

Critical Considerations:

  • Sample Preparation: For crystallography, grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture .
  • Data Contradictions: Cross-validate NMR and LC-MS results with computational methods (e.g., DFT for predicting chemical shifts) .

Advanced Research Questions

Q. How can researchers employ crystallographic techniques to resolve structural ambiguities, particularly when dealing with data contradictions?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and reduce noise .
  • Refinement in SHELXL:
    • Apply TWIN/BASF commands for twinned crystals.
    • Use ISOR restraints for anisotropic displacement parameters in flexible moieties (e.g., methoxyethyl group) .
  • Validation: Cross-check with WinGX/ORTEP for packing diagram visualization and hydrogen-bonding networks .

Case Study:
A related enamide derivative showed conflicting NOE correlations and crystallographic data. Refinement with SHELXL’s PART command resolved disorder in the benzofuran ring, confirming the E-configuration .

Q. In assessing biological activity, what experimental designs are recommended to elucidate mechanisms of action while addressing off-target effects?

Methodological Answer:

  • In Vitro Screening:
    • Antimicrobial Assays: Use microbroth dilution (MIC/MBC) against S. aureus (ATCC 29213) and E. faecalis (ATCC 29212) with ciprofloxacin as a control .
    • Anti-Proliferative Tests: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Target Identification:
    • SPR (Surface Plasmon Resonance): Screen for binding to kinases or GPCRs.
    • Off-Target Profiling: Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. Table 2: Biological Activity of Analogous Compounds

CompoundMIC (µM)IC50 (HeLa, µM)Target
1j 0.15N/AStaphylococcal
36a N/A2.3Tubulin

Q. How can researchers address discrepancies in metabolite identification during pharmacokinetic studies?

Methodological Answer:

  • Metabolite Profiling: Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
  • Isotopic Labeling: Synthesize a deuterated analog to distinguish endogenous signals from metabolites in plasma/tissue homogenates .
  • Data Reconciliation: Compare fragmentation patterns with databases (e.g., METLIN) and validate via synthetic standards .

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